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Thiomorpholine 1,1-dioxide

Cat. No.: B1336332
CAS No.: 39093-93-1
M. Wt: 135.19 g/mol
InChI Key: NDOVLWQBFFJETK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiomorpholine (B91149) Chemistry

The journey of thiomorpholine chemistry is rooted in the broader exploration of heterocyclic compounds. Thiomorpholine, the parent compound, is a thio-analog of morpholine (B109124) where the oxygen atom is replaced by sulfur. jchemrev.com Early synthetic routes to thiomorpholine were often laborious, involving multi-step processes with moderate yields. acs.org

The oxidation of the sulfur atom in the thiomorpholine ring to its sulfone, Thiomorpholine 1,1-dioxide, marked a significant advancement. This transformation not only alters the molecule's physical and chemical properties but also enhances its metabolic stability and potential for biological interactions. The sulfone group, with its ability to act as a strong hydrogen bond acceptor, plays a crucial role in the molecule's interaction with biological targets.

Over the years, synthetic methodologies have evolved to become more efficient and versatile. Modern approaches focus on developing atom-economical and scalable routes to access a wide array of substituted this compound derivatives. acs.org These advancements have been pivotal in unlocking the full potential of this scaffold in various scientific domains. For instance, a continuous flow process for the generation of thiomorpholine has been developed, showcasing a time- and atom-efficient method using readily available starting materials. nih.gov

Significance as a Privileged Chemical Scaffold in Contemporary Research

The this compound moiety is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the design of novel therapeutic agents. jchemrev.comjchemrev.com The incorporation of the this compound core into drug candidates can lead to improved pharmacokinetic and pharmacodynamic properties. researchgate.net

The significance of this scaffold is underscored by its presence in a variety of biologically active compounds. Researchers have successfully synthesized and evaluated numerous derivatives exhibiting a broad spectrum of pharmacological activities. These include anti-inflammatory, antimicrobial, anticancer, and hypolipidemic effects. researchgate.net The structural rigidity and the presence of both hydrogen bond donor (amine) and acceptor (sulfone) groups allow for precise three-dimensional orientation of substituents, facilitating targeted interactions with enzymes and receptors.

The diverse applications of this compound extend beyond pharmaceuticals into agrochemicals and material science. In agriculture, it serves as a key intermediate in the formulation of pesticides and herbicides. chemimpex.com In material science, it is utilized in the creation of specialized polymers and resins. chemimpex.com

Current Research Landscape and Emerging Trends

The current research landscape for this compound is vibrant and rapidly expanding. A major focus remains on the design and synthesis of novel derivatives with enhanced biological activity and selectivity. The "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition, has emerged as a powerful tool for creating diverse libraries of this compound-based compounds. researchgate.net

Recent studies have highlighted the potential of this compound derivatives in oncology. For example, novel hybrids incorporating 1,2,3-triazole moieties have demonstrated potent anticancer activity against various cancer cell lines. researchgate.net Similarly, derivatives have been investigated for their efficacy against multidrug-resistant tuberculosis. nih.gov

Emerging trends also point towards the exploration of this scaffold in new therapeutic areas and in the development of advanced materials. The unique properties of this compound make it an attractive candidate for the development of "smart" polymers and other functional materials. chemimpex.com

Detailed Research Findings:

Recent research has yielded promising results for this compound derivatives in various therapeutic areas. The following tables summarize some of these findings:

Anticancer Activity of this compound Derivatives

Derivative ClassCancer Cell LineKey FindingsReference
1,2,3-Triazole HybridsMCF-7 (Breast), HeLa (Cervical), HEK293 (Kidney)Three derivatives exhibited potent anticancer activity against all three cell lines. Two of these hybrids also showed potential anticancer activity in in-vivo studies. researchgate.net
General Thiomorpholine DerivativesVarious cancer cell linesIn vitro studies have shown that these compounds can significantly decrease cell viability. The proposed mechanism involves the inhibition of protein synthesis and DNA replication in cancer cells.
Thiazole-Thiomorpholine DerivativesA549 (Lung)Six compounds showed better inhibitory activity against A549 cells than the reference drug cisplatin. colab.ws

Antimicrobial and Other Biological Activities

Derivative ClassActivity TypeKey FindingsReference
General Thiomorpholine DerivativesAntimicrobialDerivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxideAntibacterial and AntioxidantA specific derivative, N-(4-((4-((1,1-dioxidothiomorpholino) methyl)-1H-1,2,3-triazol-1-yl)sulfonyl)phenyl) acetamide, was found to exhibit potent activity. tandfonline.com
General Thiomorpholine DerivativesHypolipidemic and AntioxidantCertain derivatives have been shown to possess hypolipidemic and antioxidant properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2S B1336332 Thiomorpholine 1,1-dioxide CAS No. 39093-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c6-8(7)3-1-5-2-4-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOVLWQBFFJETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424427
Record name Thiomorpholine 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39093-93-1
Record name Thiomorpholine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiomorpholine 1,1-dioxide
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Advanced Synthetic Methodologies and Strategies for Thiomorpholine 1,1 Dioxide and Its Derivatives

Cyclization Reactions for Thiomorpholine (B91149) 1,1-Dioxide Ring Formation

The construction of the thiomorpholine 1,1-dioxide ring is often achieved through cyclization reactions, where a key step involves the formation of two new carbon-nitrogen bonds. Michael addition reactions have proven to be a particularly powerful strategy for this purpose.

Michael Addition Reactions

The Michael addition, or conjugate addition, of amines to activated alkenes like divinyl sulfone is a cornerstone in the synthesis of N-substituted thiomorpholine 1,1-dioxides. This approach allows for the direct installation of the desired substituent on the nitrogen atom of the heterocyclic ring.

The double Michael addition of an aromatic amine to divinyl sulfone provides a direct and atom-economical route to N-aryl-thiomorpholine 1,1-dioxides. This reaction involves the sequential addition of the primary amine's N-H bonds across the two vinyl groups of the sulfone.

Researchers have developed green and efficient protocols for this transformation. One such method employs a catalytic system of boric acid and glycerol (B35011) in water. researchgate.netresearchgate.net This approach is notable for its use of an environmentally benign solvent and catalyst system, providing good to excellent yields for a range of aromatic amines. researchgate.netresearchgate.net The reaction proceeds by refluxing the aromatic amine and divinyl sulfone with catalytic amounts of boric acid and a few drops of glycerol in water. researchgate.net The presence of both electron-donating and electron-withdrawing groups on the aromatic ring of the amine is well-tolerated. researchgate.net For instance, reactions using anilines with para-substituents such as -CH₃, -Cl, and -Br, as well as meta-substituted anilines, proceed efficiently. researchgate.net Diamines like 1,4-phenylenediamine and 1,3-phenylenediamine also react effectively to form the corresponding bis-(this compound) products in high yields. researchgate.net

Another sustainable approach involves a reagentless, catalyst-free method using microwave irradiation "on-water". organic-chemistry.org This technique involves the double aza-Michael addition of anilines to water-insoluble divinyl sulfones on the surface of water, yielding solid cyclic β-amino sulfones that are easily separable. organic-chemistry.org The reaction is highly efficient, with microwave irradiation at 150°C for just 10 minutes providing excellent yields for a broad range of amines with good functional group tolerance. organic-chemistry.org

Amine SubstrateCatalyst/ConditionsProductYield (%)Reference
AnilineBoric acid/glycerol, water, refluxN-phenylthis compound92 researchgate.net
p-ToluidineBoric acid/glycerol, water, refluxN-(p-tolyl)this compound95 researchgate.net
p-ChloroanilineBoric acid/glycerol, water, refluxN-(p-chlorophenyl)this compound90 researchgate.net
p-BromoanilineBoric acid/glycerol, water, refluxN-(p-bromophenyl)this compound85 researchgate.net
1,4-PhenylenediamineBoric acid/glycerol, water, reflux1,4-Bis(thiomorpholin-4-yl-1,1-dioxide)benzene90 researchgate.net
AnilineMicrowave, on-water, 150°CN-phenylthis compoundup to 94 organic-chemistry.org

A sophisticated one-pot strategy allows for the synthesis of N-aryl-thiomorpholine 1,1-dioxides directly from nitroarenes, bypassing the need to isolate the intermediate aniline. researchgate.netsemanticscholar.org This method involves the in situ reduction of a nitroarene to the corresponding aniline, which then undergoes a double aza-Michael addition to divinyl sulfone within the same reaction vessel. researchgate.netsemanticscholar.org

This transformation has been successfully achieved using indium metal in the presence of acetic acid (AcOH) in methanol (B129727) (MeOH) at reflux. semanticscholar.org The optimized conditions involve using one equivalent of the nitroarene, one equivalent of divinyl sulfone, ten equivalents of acetic acid, and five equivalents of indium powder. semanticscholar.orgclockss.org This method is effective for a variety of substituted nitroarenes. For example, nitrobenzenes with electron-donating groups (like methyl) or electron-withdrawing groups (like halogens) at the ortho, meta, or para positions are converted to the corresponding N-aryl-thiomorpholine 1,1-dioxides in good yields. semanticscholar.org The reaction is believed to proceed through a single electron transfer (SET) mechanism. semanticscholar.org The use of indium is advantageous due to its environmental benefits and the ability to conduct the reaction without the need for anhydrous solvents or an inert atmosphere. semanticscholar.org

Nitroarene SubstrateReagents/ConditionsProductYield (%)Reference
NitrobenzeneIn, AcOH, MeOH, refluxN-phenylthis compound85 semanticscholar.org
4-ChloronitrobenzeneIn, AcOH, MeOH, refluxN-(4-chlorophenyl)this compound80 semanticscholar.org
3-ChloronitrobenzeneIn, AcOH, MeOH, refluxN-(3-chlorophenyl)this compound82 semanticscholar.org
4-MethylnitrobenzeneIn, AcOH, MeOH, refluxN-(4-methylphenyl)this compound81 semanticscholar.org
2-FluoronitrobenzeneIn, AcOH, MeOH, refluxN-(2-fluorophenyl)this compound75 semanticscholar.org

The principle of double conjugate addition extends to the synthesis of thiomorpholine 1,1-dioxides with functional groups on the nitrogen substituent. A notable example is the synthesis of 4-(2-hydroxyethyl)this compound, a key intermediate for the HIV maturation inhibitor BMS-955176. beilstein-journals.org This synthesis can be performed in a continuous-flow setup, which offers advantages in handling potentially toxic intermediates and allows for easy scalability. beilstein-journals.org The reaction involves the double conjugate addition of an amine, such as 2-aminoethanol, to divinyl sulfone. This strategy is also employed in the development of pilot-scale syntheses of complex pharmaceutical agents. For instance, an acid-catalyzed double Michael addition of 2,6-difluoroaniline (B139000) to divinyl sulfone was a crucial step in the synthesis of the oxazolidinone antibacterial agent PNU-288034. acs.org

Oxidation-Based Synthetic Routes

An alternative major pathway to thiomorpholine 1,1-dioxides involves the oxidation of a pre-formed thiomorpholine ring. This method is advantageous when the corresponding thiomorpholine derivative is readily accessible.

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, allowing for the conversion to the corresponding sulfoxide (B87167) and subsequently to the sulfone (1,1-dioxide). Various oxidizing agents can be employed for this transformation.

A common and effective method utilizes potassium permanganate (B83412) (KMnO₄). In one patented procedure, an N-protected thiomorpholine is oxidized with potassium permanganate, which is added to the reaction in batches. google.com This portion-wise addition helps to control the exothermicity of the reaction, leading to a smoother and safer process with good oxidation effect. google.com Following the oxidation, the protecting group is removed by hydrolysis under acidic conditions (e.g., with hydrochloric acid) to yield the this compound hydrochloride salt. google.com Other oxidizing agents like 3-chloroperbenzoic acid (m-CPBA) are also used for the oxidation of thiomorpholine derivatives. Furthermore, hydrogen peroxide in the presence of a boric acid catalyst has been reported as a green and efficient system for the selective oxidation of sulfides to sulfones under solvent-free conditions. scispace.com

Oxidation of Amino-Protected Thiomorpholine Compounds

The synthesis of this compound and its derivatives often involves the oxidation of a pre-existing thiomorpholine ring. To prevent unwanted side reactions at the nitrogen atom, a common strategy is to first protect the amino group before carrying out the oxidation.

A widely employed method for this transformation is the oxidation of an N-protected thiomorpholine compound using a strong oxidizing agent such as potassium permanganate (KMnO₄). google.com The protection of the secondary amine is crucial for the reaction's success. For instance, the amine can be protected with a group like a benzyl (B1604629) chloroformate. The oxidation is typically conducted under controlled conditions, often involving the batch-wise addition of the oxidant to manage the reaction's exothermicity and ensure a complete and smooth conversion. google.com Following the oxidation, the protecting group is removed, often by hydrolysis under acidic conditions (e.g., with hydrochloric acid), to yield the desired this compound salt. google.com Other oxidizing agents like 3-chloroperbenzoic acid (m-CPBA) can also be utilized for this purpose.

Table 1: Oxidation of N-Protected Thiomorpholine

Starting MaterialOxidizing AgentKey ConditionProductRef
N-Boc-thiomorpholinePotassium Permanganate (KMnO₄)Water, 25–40 °CN-Boc-thiomorpholine-1,1-dioxide
Thiomorpholine amino protection compoundPotassium Permanganate (KMnO₄)Batch-wise additionThiomorpholine-1,1-dioxide amino protection compound google.com
Thiomorpholine derivatives3-chloroperbenzoic acid (m-CPBA)Controlled conditionsThis compound derivatives

Derivatization Strategies for this compound

The this compound core is a versatile platform for further molecular elaboration. Its secondary amine offers a reactive handle for introducing a wide array of substituents and for constructing more complex molecular architectures.

Heterocyclic Compound Synthesis using this compound Building Blocks

This compound is recognized as an important building block in the synthesis of various heterocyclic compounds, particularly in the field of drug discovery. chemimpex.comthieme-connect.com Its ability to act as a nucleophile allows it to be incorporated into larger, more complex structures. chemimpex.com For example, it can be used in the synthesis of bridged bicyclic thiomorpholines and their corresponding 1,1-dioxide counterparts, which have shown interesting biological profiles. thieme-connect.com The synthesis of aryl thiomorpholine-1,1-dioxides can be achieved through one-pot, reduction-triggered double aza-Michael type 1,4-addition reactions of nitroarenes to divinyl sulfones. researchgate.netsemanticscholar.org This method provides an efficient route to N-aryl substituted thiomorpholine 1,1-dioxides from readily available nitro compounds. semanticscholar.org The resulting heterocyclic compounds are key intermediates in the development of new therapeutic agents. chemimpex.com

Click Chemistry Approaches

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has become a powerful tool in chemical synthesis. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, enabling the efficient formation of 1,2,3-triazole rings. nih.govresearchgate.net

The CuAAC reaction is a highly efficient method for creating hybrid molecules containing the this compound moiety linked to a 1,2,3-triazole ring. researchgate.netresearchgate.net This strategy involves the reaction of a this compound derivative bearing a terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. shd-pub.org.rsvulcanchem.com The catalyst is often generated in situ from a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, such as sodium ascorbate. nih.govnih.gov

This reaction has been used to synthesize series of novel this compound derived 1,2,3-triazole hybrids. researchgate.netresearchgate.net For instance, 4-(prop-2-yn-1-yl)thiomorpholine (B2371439) 1,1-dioxide serves as a key building block, reacting with various alkyl or aryl azides to produce a library of 1,4-disubstituted 1,2,3-triazoles. shd-pub.org.rs The resulting triazole-thiomorpholine hybrids are of significant interest in medicinal chemistry due to the diverse biological activities associated with both heterocyclic systems. researchgate.net

A refined approach for synthesizing sulfonyl-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives involves a one-pot procedure that utilizes sulfonyl azides generated in situ. tandfonline.comtandfonline.comresearchgate.net This method circumvents the need to handle potentially unstable sulfonyl azide intermediates. researchgate.net

In this process, a sulfonic acid, sodium azide, and an alkyne-functionalized this compound, such as 4-(prop-2-yn-1-yl)this compound, are reacted together in a single vessel. tandfonline.comtandfonline.com The reaction proceeds through the in situ formation of the sulfonyl azide, which then undergoes a copper-catalyzed cycloaddition with the alkyne. tandfonline.comresearchgate.net This one-pot strategy has been successfully employed to generate a variety of novel 1,2,3-triazole derivatives in good yields, ranging from 63% to 77%. tandfonline.comtandfonline.comresearchgate.net

Table 2: One-Pot Synthesis of Triazole-Thiomorpholine Hybrids

Reactant 1Reactant 2Reactant 3Key FeatureProduct ClassRef
Sulfonic AcidsSodium Azide4-(prop-2-yn-1-yl)this compoundIn situ generation of sulfonyl azidesSulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives tandfonline.comtandfonline.comresearchgate.net

Nucleophilic Substitution Reactions with this compound

The nitrogen atom of the this compound ring is nucleophilic and can participate in various substitution reactions, allowing for the introduction of diverse functional groups. weebly.com This reactivity is a cornerstone for the derivatization of this scaffold.

N-alkylation can be achieved through reactions with alkyl halides, such as benzyl bromide or methyl iodide, leading to quaternization of the nitrogen. researchgate.netsci-hub.se this compound also reacts with a range of electrophilic reagents, including:

Acyl chlorides and anhydrides: These reactions proceed smoothly to form N-acylated products. researchgate.net

Isocyanates: Reaction with isocyanates yields the corresponding urea (B33335) derivatives. researchgate.net

Other electrophiles: It can react with compounds like sulfuryl chloride, bromo cyanide, allylic chlorides, and chloroacetonitrile. researchgate.net

Furthermore, the nitrogen can act as a nucleophile in coupling reactions. For example, it can be N-arylated through reactions with activated aryl halides. One specific application involves the reaction of 4-(2-Amino-6-chlorophenyl)this compound, where the amino group can undergo nucleophilic substitution to introduce various substituents. smolecule.com These substitution reactions are fundamental for expanding the chemical space and synthesizing derivatives with tailored properties. researchgate.net

Derivatization Protocols for this compound Containing Polymers

Polymers incorporating the this compound unit offer a versatile platform for creating materials with tunable properties. The derivatization of these polymers is a key strategy to modulate their characteristics for specific biological or material science applications.

Researchers have developed robust protocols for modifying polymers containing thiomorpholine derivatives. For instance, diblock copolymers containing a polymethacrylic acid (PMAA) block and a block with thiomorpholine-derived monomers can be selectively modified. The carboxylic acid groups within the PMAA block can be methylated without causing quaternization of the tertiary amine groups on the thiomorpholine-containing chains. researchgate.net This selective derivatization is crucial for characterizing such copolymers using techniques like gel permeation chromatography (GPC). researchgate.net

Furthermore, the synthesis of copolymers using monomers like 2-thiomorpholine oxide ethyl methacrylate (B99206) (THOXMA) with 2-hydroxyethyl methacrylate (HEMA) allows for the fine-tuning of the polymer's lower critical solution temperature (LCST) behavior. mdpi.com The oxidation of the sulfur atom in thiomorpholine-containing polymers to the corresponding sulfoxide or sulfone can significantly enhance water solubility and biocompatibility. For example, poly[(N-acryloylmorpholine)-b-(N-acryloylthiomorpholine oxide)] exhibits high water solubility and no cytotoxicity. mdpi.com These derivatization strategies highlight the potential to create advanced, stimuli-responsive materials for various applications.

A summary of derivatization approaches is presented below:

Polymer TypeMonomersDerivatization/ModificationPurpose
Diblock CopolymersMethacrylic acid, Thiomorpholine-derived methacrylatesSelective methylation of carboxylic acid groupsCharacterization (GPC)
Copolymers2-thiomorpholine oxide ethyl methacrylate (THOXMA), 2-hydroxyethyl methacrylate (HEMA)CopolymerizationTuning of LCST behavior
Block CopolymersN-acryloylmorpholine, N-acryloylthiomorpholineOxidation of sulfur atomEnhanced water solubility and biocompatibility

Continuous Flow Manufacturing Approaches for this compound Intermediates

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering advantages in terms of safety, efficiency, and scalability over traditional batch methods. strath.ac.ukmdpi.comspringerprofessional.de This is particularly relevant for the synthesis of thiomorpholine and its intermediates, which may involve hazardous reagents or intermediates. acs.org

A notable application of flow chemistry is the synthesis of thiomorpholine itself, a precursor to this compound. A telescoped two-step continuous flow process has been developed for its generation. acs.orgnih.gov The key step involves the photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride with vinyl chloride, utilizing 9-fluorenone (B1672902) as a photocatalyst. acs.orgnih.gov This reaction can be performed under highly concentrated conditions and proceeds to the corresponding half-mustard intermediate in quantitative yield. acs.orgnih.gov The subsequent base-mediated cyclization yields thiomorpholine. acs.orgnih.gov This continuous process is not only atom- and time-efficient but also enhances safety by minimizing the amount of reactive intermediates present at any given time. acs.orgnih.gov

The advantages of continuous flow manufacturing are particularly evident when dealing with reactive gases like vinyl chloride, which is toxic and flammable. acs.org The small reactor volumes inherent to flow systems mitigate the risks associated with handling such materials on a larger scale. acs.org The ability to telescope multiple reaction steps without isolating intermediates further streamlines the synthesis, making it a more sustainable and efficient approach. uc.pt

Catalytic Systems in this compound Synthesis

The synthesis of N-substituted thiomorpholine 1,1-dioxides is frequently achieved through a double Michael addition of primary amines to divinyl sulfone. Various catalytic systems have been developed to facilitate this transformation efficiently and under environmentally benign conditions.

One effective and green catalytic system employs a mixture of boric acid and glycerol in water. tandfonline.comtandfonline.comresearchgate.net This system catalyzes the double Michael addition of a wide range of aromatic amines to divinyl sulfone, affording the corresponding N-substituted thiomorpholine 1,1-dioxides in good to excellent yields. tandfonline.comtandfonline.com The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring of the amine. tandfonline.com For example, the reaction of 1,4-phenylenediamine and 1,3-phenylenediamine with divinyl sulfone using this catalytic system yields the corresponding bis(this compound)benzene derivatives in high yields. tandfonline.com

The general procedure involves refluxing a mixture of the aromatic amine, divinyl sulfone, boric acid, and glycerol in water. researchgate.net This method represents a simple, environmentally friendly, and efficient route to these important heterocyclic compounds. tandfonline.com

The oxidation of the thiomorpholine ring to its 1,1-dioxide is another critical step where catalysis plays a role. While strong oxidizing agents like potassium permanganate can be used, the choice of catalyst and reaction conditions is crucial for achieving high yields and avoiding side reactions. google.com

A summary of the catalytic synthesis of N-substituted thiomorpholine 1,1-dioxides is provided below:

Catalyst SystemReactantsProductKey Features
Boric Acid / Glycerol in WaterAromatic Amines, Divinyl SulfoneN-Arylthiomorpholine 1,1-dioxidesGreen, simple, good to excellent yields

High Resolution Spectroscopic and Advanced Structural Characterization of Thiomorpholine 1,1 Dioxide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Thiomorpholine (B91149) 1,1-dioxide and its derivatives by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy is used to determine the number and electronic environment of hydrogen atoms in a molecule. For the parent Thiomorpholine 1,1-dioxide, the symmetrical structure leads to a predictable spectrum. The protons on the two carbons adjacent to the nitrogen atom (C-N) are expected to be chemically equivalent, as are the protons on the two carbons adjacent to the sulfone group (C-S). This results in two distinct signals, each integrating to four protons. Due to spin-spin coupling with adjacent protons, these signals would appear as triplets.

Compound NameProton AssignmentChemical Shift (δ) ppmMultiplicityReference
4-((1-octyl-1H-1,2,3-triazol-4-yl)methyl)this compoundRing Protons3.09 – 3.04m shd-pub.org.rs
Ring Protons2.88 – 2.81m shd-pub.org.rs

This table is interactive and can be sorted by clicking on the column headers.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. In the symmetrical this compound, two signals are expected in the ¹³C NMR spectrum, corresponding to the two pairs of chemically equivalent carbon atoms. The carbons adjacent to the sulfone group (C-S) are expected to appear at a higher chemical shift (downfield) compared to the carbons adjacent to the nitrogen atom (C-N) due to the strong deshielding effect of the sulfone.

Detailed experimental ¹³C NMR data for various N-substituted derivatives of this compound have been reported in the synthesis of novel 1,2,3-triazole hybrids, confirming the presence of the core ring structure within the larger molecules. researchgate.net

Carbon EnvironmentExpected Chemical Shift Range (δ) ppmNotes
Carbons adjacent to SO₂DownfieldDeshielded by the electron-withdrawing sulfone group.
Carbons adjacent to NUpfieldShielded relative to the C-S carbons.

This table is interactive and can be sorted by clicking on the column headers.

Phosphorus-31 (³¹P) NMR Spectroscopic Analysis of Derivatives

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful technique specifically used for the characterization of organophosphorus compounds. This analysis would be applied to derivatives of this compound that have been functionalized with a phosphorus-containing moiety, such as a phosphonate, phosphinate, or phosphine (B1218219) oxide group, typically at the nitrogen position.

While specific examples of ³¹P NMR analysis for derivatives of this compound are not detailed in the surveyed literature, the principles of the technique are well-established. The ³¹P chemical shift is highly sensitive to the oxidation state, coordination number, and electronic environment of the phosphorus atom. Chemical shifts are typically reported relative to an external standard of 85% phosphoric acid. The coupling between phosphorus and adjacent nuclei, such as ¹H or ¹³C, provides additional structural information. For instance, a hypothetical N-phosphorylated derivative of this compound would exhibit a characteristic ³¹P signal whose chemical shift and coupling constants would confirm the structure of the phosphorus-containing substituent.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The monoisotopic mass of this compound (C₄H₉NO₂S) is 135.03540 u. In HRMS analysis, this compound would typically be observed as a protonated molecule, [M+H]⁺, with a calculated exact mass of 136.04267 m/z. The experimental measurement of this value to within a few parts per million (ppm) of the calculated value provides strong evidence for the compound's elemental composition.

For example, in the characterization of related heterocyclic compounds, HRMS data is reported by comparing the calculated mass with the experimentally found mass. For one such product, the calculated mass for the sodiated adduct [M+Na]⁺ was 311.0461, while the found mass was 311.0465, demonstrating the high accuracy of the technique. rsc.org

IonMolecular FormulaCalculated m/z
[M+H]⁺C₄H₁₀NO₂S⁺136.04267

This table is interactive and can be sorted by clicking on the column headers.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. Given the presence of a basic nitrogen atom, this compound and its derivatives are readily analyzed using positive-ion ESI-MS.

Studies involving the synthesis of various N-substituted this compound derivatives consistently report characterization by ESI-MS. For instance, a series of 4-((1-alkyl-1H-1,2,3-triazol-4-yl)methyl)this compound compounds were all successfully identified by the detection of their corresponding [M+H]⁺ ions. shd-pub.org.rs This confirms that the this compound core is stable under ESI conditions and that the nitrogen atom is the primary site of protonation.

Compound NameMolecular FormulaExpected IonObserved m/zReference
4-((1-octyl-1H-1,2,3-triazol-4-yl)methyl)this compoundC₁₅H₂₈N₄O₂S[M+H]⁺329 shd-pub.org.rs
4-((1-decyl-1H-1,2,3-triazol-4-yl)methyl)this compoundC₁₇H₃₂N₄O₂S[M+H]⁺357 shd-pub.org.rs
4-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)this compoundC₁₉H₃₆N₄O₂S[M+H]⁺385 shd-pub.org.rs

This table is interactive and can be sorted by clicking on the column headers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic spectrum is produced that serves as a molecular fingerprint. In the study of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features, particularly those related to the sulfone and amine groups.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy provides high-resolution data on the vibrational modes of a molecule. For this compound, the FTIR spectrum is characterized by distinct absorption bands that confirm its molecular structure. The most prominent peaks are associated with the sulfone (SO₂) group, the secondary amine (N-H) group, and the methylene (B1212753) (CH₂) groups of the heterocyclic ring.

The key vibrational modes for this compound are the symmetric and asymmetric stretching of the S=O bonds in the sulfone group. These typically appear as strong absorption bands in the infrared spectrum. Additionally, the N-H stretching vibration of the secondary amine and the various C-H stretching and bending vibrations of the aliphatic ring provide further structural confirmation.

Table 1: Characteristic FTIR Absorption Bands for this compound Functional Groups
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Sulfone (SO₂)Asymmetric Stretch (S=O)1350–1300Strong
Sulfone (SO₂)Symmetric Stretch (S=O)1160–1120Strong
Secondary Amine (N-H)N-H Stretch3400–3250Medium
Aliphatic C-HC-H Stretch3000–2840Medium
Methylene (CH₂)CH₂ Bend (Scissoring)1485–1445Medium

This table presents generally expected ranges for the functional groups found in this compound based on standard IR correlation charts. vscht.czorgchemboulder.comresearchgate.netscribd.com

In Situ IR Spectroscopic Monitoring of Reactions

In situ IR spectroscopy is a valuable process analytical technology (PAT) that allows for real-time monitoring of chemical reactions. mdpi.comrsc.org This technique provides kinetic and mechanistic insights by tracking the concentration changes of reactants, intermediates, and products as the reaction progresses. mdpi.comrsc.orgresearchgate.net An attenuated total reflectance (ATR) probe is often immersed directly into the reaction mixture, continuously collecting FTIR spectra.

While specific literature detailing the in situ IR monitoring of this compound synthesis is not prevalent, the methodology is highly applicable. For instance, in the oxidation of a thiomorpholine precursor to form the 1,1-dioxide, in situ FTIR could monitor the disappearance of the sulfide (B99878) reactant and the emergence of the strong characteristic S=O stretching bands of the sulfone product. researchgate.net

A closely related study utilized in situ Nuclear Magnetic Resonance (NMR) to monitor the oxidation of thiomorpholine by Mycobacterium aurum MO1. nih.gov This research successfully identified the formation of thiomorpholine-S-oxide as an intermediate in real-time, demonstrating the power of in situ spectroscopic techniques to elucidate reaction pathways in this chemical system. nih.gov This approach highlights how real-time monitoring can provide crucial evidence for reaction intermediates and mechanisms, a capability that is directly transferable to in situ IR spectroscopy for observing the vibrational changes during the oxidation process. nih.gov

X-ray Crystallography and Solid-State Structural Elucidation

Crystal Structure Determination and Refinement Methodologies

The determination of the crystal structure of thiomorpholine systems follows a standard set of crystallographic procedures. As a representative example, the methodology used for the structural elucidation of 4-(4-Nitrophenyl)thiomorpholine, a closely related derivative, provides a clear illustration of the process. mdpi.com

Initially, single crystals of suitable quality are grown, for instance, by slow evaporation from a solution. mdpi.com The crystal is then mounted on a diffractometer, and X-ray diffraction data are collected. For the 4-(4-Nitrophenyl)thiomorpholine study, a Bruker AXS D8 Venture diffractometer equipped with a microfocus X-ray source was used. mdpi.com

The collected diffraction data are processed using specialized software (e.g., SAINT for data processing and SADABS for absorption correction). mdpi.com The crystal structure is then solved using direct methods or Patterson methods, often with software like SHELXT. mdpi.com The initial atomic model is refined against the experimental data using a least-squares method, typically with programs such as SHELXL. mdpi.com This refinement process adjusts atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. mdpi.com

Table 2: Example Crystal Data and Structure Refinement Details for 4-(4-Nitrophenyl)thiomorpholine
ParameterValue
Chemical FormulaC₁₀H₁₂N₂O₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.3525(5)
b (Å)10.3755(4)
c (Å)7.4464(3)
β (°)96.325(2)
Volume (ų)1025.34(7)
Z4
Radiation typeMo Kα (λ = 0.71073 Å)
Temperature (K)100(2)
Final R indices [I > 2σ(I)]R1 = 0.0324
wR2 (all data)0.0811

Data sourced from the crystallographic study of 4-(4-Nitrophenyl)thiomorpholine. mdpi.comrsc.org

Conformational Analysis of the Thiomorpholine Ring System

X-ray diffraction studies consistently show that the six-membered thiomorpholine ring, in both the parent compound and its derivatives, adopts a stable chair conformation. mdpi.comresearchgate.netnih.gov This conformation is the most energetically favorable for cyclohexane-like rings, as it minimizes both angle strain and torsional strain. dalalinstitute.com

In the chair conformation, the C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogen atoms on adjacent carbons are in a staggered arrangement. mdpi.com Analysis of the crystal structure of 4-(4-Nitrophenyl)thiomorpholine reveals that the thiomorpholine ring indeed adopts this low-energy chair form. mdpi.comresearchgate.net The substituents on the ring can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. In the solid state of 4-(4-Nitrophenyl)thiomorpholine, the 4-nitrophenyl group is found in a quasi-axial position. mdpi.comresearchgate.net However, DFT calculations suggest that in the gas phase, a quasi-equatorial position would be preferred, indicating that intermolecular forces in the crystal lattice can influence the final conformation. mdpi.com

Table 3: Selected Bond Angles and Torsion Angles for the Thiomorpholine Ring in 4-(4-Nitrophenyl)thiomorpholine
ParameterValue (°)
Bond Angles
C(2)–S(1)–C(6)98.5(1)
C(3)–N(4)–C(5)114.5(1)
S(1)–C(2)–C(3)112.5(1)
Torsion Angles
C(6)–S(1)–C(2)–C(3)-62.5(1)
S(1)–C(2)–C(3)–N(4)59.1(1)
C(2)–C(3)–N(4)–C(5)-53.6(1)
C(3)–N(4)–C(5)–C(6)51.7(1)
N(4)–C(5)–C(6)–S(1)-54.8(1)
C(2)–S(1)–C(6)–C(5)60.4(1)

Data reflect the chair conformation of the ring in the crystal structure of 4-(4-Nitrophenyl)thiomorpholine. rsc.orgresearchgate.net

Intermolecular Interactions in Crystal Structures

The packing of molecules in a crystal is directed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking. mdpi.com In the case of this compound systems, the sulfone group's oxygen atoms are excellent hydrogen bond acceptors, while the N-H group is a hydrogen bond donor.

In the crystal structure of 4-(4-Nitrophenyl)thiomorpholine, the molecules form centrosymmetric dimers. mdpi.comresearchgate.net This arrangement is stabilized by weak C–H···O hydrogen bonds between the methylene protons adjacent to the sulfur atom and the oxygen atoms of the nitro group on a neighboring molecule. mdpi.comnih.gov These interactions result in a specific supramolecular motif known as an R²₂(8) ring. mdpi.com

Table 4: Hydrogen Bond Geometry for 4-(4-Nitrophenyl)thiomorpholine
D–H···Ad(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
C(2)–H(2B)···O(2)ⁱ2.513.419(2)156
C(6)–H(6A)···O(1)ⁱ2.593.447(2)146

Symmetry code: (i) -x+1, -y+1, -z+1. Data sourced from the crystallographic study of 4-(4-Nitrophenyl)thiomorpholine. mdpi.com

In addition to these hydrogen bonds, the crystal packing is further stabilized by face-to-face π–π stacking interactions between the aromatic rings of adjacent dimers. mdpi.com The analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid material and for crystal engineering, where the goal is to design crystals with specific desired properties. mdpi.com

Automated Structure Validation in Chemical Crystallography

In the crystallographic analysis of this compound and its derivatives, automated structure validation plays a pivotal role in ensuring the accuracy and quality of the determined molecular structures. This process involves the use of specialized software to rigorously check the crystallographic information file (CIF) for completeness, self-consistency, and chemical reasonability. The primary goal is to identify potential errors or anomalies in the crystal structure data that may have arisen during the data collection, structure solution, or refinement stages.

A key tool in this validation process is the checkCIF/PLATON service, which has become a standard in the crystallographic community. This service automatically assesses various aspects of the crystal structure, including the correctness of the space group assignment, the geometric parameters of the molecule (bond lengths, bond angles, and torsion angles), and the displacement parameters of the atoms. For a compound like this compound, this would involve verifying that the six-membered ring adopts a chemically sensible conformation, typically a chair conformation, and that the bond lengths and angles around the sulfur, nitrogen, and carbon atoms are within expected ranges.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique employed in the characterization of newly synthesized batches of this compound to confirm their elemental composition and, by extension, their purity. This analytical method provides quantitative information on the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) present in a sample of the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula, C₄H₉NO₂S.

The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic masses of its constituent elements. A close agreement between the experimentally found values and the calculated percentages is a strong indicator that the synthesized compound is indeed this compound and that it is of high purity. Typically, a deviation of within ±0.4% is considered acceptable for a pure compound.

For a sample of this compound to be considered pure, the experimental results from elemental analysis should closely match the calculated values presented in the table below. Any significant discrepancy could suggest the presence of impurities, residual solvents, or that the incorrect compound was synthesized. Therefore, elemental analysis serves as a crucial quality control step in the synthesis and characterization of this compound and its derivatives, ensuring the reliability of the material used in subsequent spectroscopic and structural studies.

ElementSymbolCalculated (%)
CarbonC35.54
HydrogenH6.71
NitrogenN10.36
OxygenO23.67
SulfurS23.72

Computational and Theoretical Chemistry Studies on Thiomorpholine 1,1 Dioxide

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations have been employed to investigate the potential interactions of thiomorpholine (B91149) 1,1-dioxide and its analogs with protein targets. These computational methods predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.

Target Protein Binding Studies (e.g., FKBP12)

Research has explored the binding of thiomorpholine compounds to the FK506 binding protein 12 (FKBP12), a cytosolic receptor involved in various cellular processes. malayajournal.org FKBP12 is a known target for immunosuppressive drugs like FK506 and rapamycin. nih.govnih.gov Molecular docking studies using programs like GLIDE from the Schrödinger suite have been used to assess how thiomorpholine derivatives fit into the active site of FKBP12. malayajournal.org These studies indicate that thiomorpholine compounds can bind effectively within the active site pocket of the target protein. malayajournal.org The docking scores and energies of these compounds have been shown to be comparable to those of co-crystallized ligands, suggesting a favorable binding affinity. malayajournal.org

Prediction of Interaction with Amino Acid Residues

Docking simulations provide insights into the specific interactions between the ligand and the amino acid residues within the protein's active site. For thiomorpholine analogs docked with FKBP12, specific interactions have been predicted. For instance, the oxygen atom of the thiomorpholine ligand has been observed to interact with the hydroxyl group of the amino acid residue TYR82 at a distance of 2.8 Å. malayajournal.org Such interactions, along with van der Waals forces, contribute to the stabilization of the ligand-protein complex. malayajournal.org The identification of these key interacting residues is crucial for understanding the molecular basis of binding and for the rational design of more potent and selective inhibitors.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. wikipedia.org It has been applied to thiomorpholine and its derivatives to understand their conformational preferences, stability, and intermolecular interactions.

Analysis of C-H/Metal Interaction Distances in Complexes

In the context of metal complexes involving thiomorpholine derivatives, DFT calculations have been used to analyze the geometry and nature of interactions between the ligand and the metal center. A detailed DFT investigation of Pt(II) and Pd(II) complexes with a thiomorpholine-4-carbonitrile (B13281492) ligand revealed differences in the stability of axial and equatorial conformers. bg.ac.rs The study showed that while the axial conformer was more stable for the isolated molecules of both metal complexes, intermolecular interactions within the crystal lattice stabilized the equatorial conformer for the Pd(II) complex. bg.ac.rs Furthermore, DFT calculations highlighted that the C–H/Pt interaction distance was significantly shorter in the axial conformer compared to a hypothetical equatorial conformer, whereas for the Pd(II) complex, the C–H/Pd interaction distances showed little difference between the two conformations. bg.ac.rs

Computational Predictions of Reaction Intermediates and Pathways

While direct computational studies on the reaction mechanisms of the parent thiomorpholine 1,1-dioxide are not extensively documented in publicly available literature, research on its derivatives offers a glimpse into the application of theoretical methods to understand their chemical transformations.

One notable area of investigation has been the nucleophilic vinylic substitution reactions of bis(chloromethylidene) derivatives of thiomorpholine-1,1-dioxides. In the reaction of E,E-bis(3-bromo-1-chloro-1-propen-2-yl) sulfone with primary amines, experimental and density functional theory (DFT) calculations have been used to propose a mechanism. researchgate.net This reaction leads to heterocyclization followed by alcoholysis of the chloromethylidene groups, forming N-organyl-2(E),6(E)-bis(ethoxymethylidene) thiomorpholine-1,1-dioxides. researchgate.net The computational models in such studies help to elucidate the feasibility of different reaction pathways and the stability of intermediates.

In another example, the continuous flow synthesis of 4-(2-hydroxyethyl)this compound, an intermediate for an HIV Maturation Inhibitor, was investigated with the aid of computational methods. lookchem.com During this process, the formation of oligomeric intermediates was observed. Computational predictions were consistent with the experimental findings that these oligomers convert to the final product upon extended aging or heating. lookchem.com

Furthermore, joint experimental and computational studies on the energetics and reactivity of morpholine (B109124) and thiomorpholine have been conducted using methods like G3(MP2)//B3LYP. researchgate.net These studies provide fundamental thermodynamic data such as bond dissociation enthalpies, gas-phase acidities, and proton affinities, which are crucial for understanding the intrinsic reactivity of the thiomorpholine scaffold, albeit not directly on the 1,1-dioxide derivative's reaction pathways. The electron-withdrawing nature of the sulfone group in this compound is known to significantly influence the reactivity of the entire ring system.

While these examples showcase the power of computational chemistry in understanding the reactions of this compound derivatives, there remains a need for more focused theoretical studies on the reaction intermediates and pathways of the parent compound itself.

Computational Studies on Structure-Activity Relationships

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, have been instrumental in elucidating the structure-activity relationships of various this compound derivatives. These studies are pivotal in the rational design of new therapeutic agents.

The this compound moiety has been incorporated into various molecular scaffolds to explore and optimize their biological activities. For instance, it has been used in the synthesis of novel compounds with potential anticancer, researchgate.net and antimycobacterial activities.

A study on nitrofuran analogues as antitubercular agents employed 2D-QSAR modeling. jchemrev.com In this research, the oxygen atoms of the this compound group were found to be involved in hydrogen bond formation with serine and tyrosine residues in the active site of the target enzyme. jchemrev.com

In the development of inhibitors for tumor necrosis factor-α-converting enzyme (TACE), computational models of a thiomorpholine sulfonamide hydroxamate derivative bound to the enzyme's agonist binding site were investigated. jchemrev.com These models suggested that the 6th position of the thiomorpholine ring is exposed to the solvent, indicating that modifications at this position could alter the ligand's physical properties with minimal impact on its inhibitory activity. jchemrev.com

The synthesis of phenylalanine amides active against Mycobacterium abscessus also benefited from computational insights. Docking studies suggested that substituting the morpholine part of a known inhibitor with thiomorpholine and its oxidized forms (sulfoxide and sulfone) would result in a similar binding mode. The modeling indicated that the oxygen atoms of the sulfone group could act as hydrogen bond acceptors. nih.gov

A series of novel (4-((1-(aryl)-1H-1,2,3-triazol-4-yl) methoxy)phenyl)(1,1-dioxidothiomorpholino)methanone derivatives were synthesized and evaluated for their anticancer activity. researchgate.net While this study focused on synthesis and biological testing, it provides a basis for future computational SAR studies to understand the structural requirements for enhanced potency.

These examples underscore the critical role of computational chemistry in understanding how the structural features of this compound derivatives influence their biological activity, thereby guiding the design of more effective therapeutic agents.

Below are interactive tables summarizing the findings from some of the discussed computational studies on structure-activity relationships.

Reactivity Profiles and Mechanistic Investigations of Thiomorpholine 1,1 Dioxide

Nucleophilic Reactivity of the Thiomorpholine (B91149) 1,1-Dioxide Moiety

The thiomorpholine 1,1-dioxide moiety contains a secondary amine within its structure, which is the primary center for nucleophilic reactivity. The lone pair of electrons on the nitrogen atom can readily participate in reactions with various electrophiles.

The presence of the strongly electron-withdrawing sulfone group significantly influences the nucleophilicity of the nitrogen atom. By pulling electron density away from the nitrogen, the sulfone group makes the amine less basic compared to its unoxidized counterpart, thiomorpholine. However, the nitrogen atom retains sufficient nucleophilicity to engage in a variety of important chemical transformations.

This reactivity is fundamental to its role as a "useful building block" in the synthesis of more complex molecules. chemicalbook.com A primary example of its nucleophilic character is in N-alkylation and N-acylation reactions, which are key steps in the construction of diverse molecular scaffolds for drug discovery and other applications. chemimpex.comjchemrev.com For instance, it serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com

Table 1: Examples of Nucleophilic Reactions
Reaction TypeReactantProduct TypeSignificance
N-AlkylationAlkyl Halides (e.g., R-Br)N-Alkyl this compoundIntroduces alkyl substituents for structure-activity relationship (SAR) studies.
N-AcylationAcyl Chlorides (e.g., R-COCl)N-Acyl this compoundForms amides, crucial for building larger, more complex molecules.
Michael Additionα,β-Unsaturated Carbonylsβ-Amino carbonyl compoundsCarbon-nitrogen bond formation for creating diverse functional groups.

Oxidation and Reduction Pathways

The most common and industrially significant pathway to this compound is through the oxidation of its precursor, thiomorpholine.

Oxidation: The sulfur atom in thiomorpholine is readily oxidized. This transformation is typically achieved using common oxidizing agents under controlled conditions. guidechem.com

Hydrogen Peroxide (H₂O₂): A frequently used reagent for this oxidation, offering a clean and efficient conversion. guidechem.com

Potassium Permanganate (B83412) (KMnO₄): A stronger oxidizing agent that can also be employed. A patented method describes the addition of KMnO₄ in batches to an amino-protected thiomorpholine, which allows for better temperature control and a safer, more efficient reaction. google.com

Biological Oxidation: In biological systems, sulfur-containing compounds can be oxidized by enzymes. For example, cytochrome P450 enzymes are known to catalyze the S-oxidation of thiomorpholine, leading to the corresponding sulfoxide (B87167) as an intermediate. researchgate.net Further oxidation would yield the sulfone.

The oxidation process proceeds stepwise, typically forming thiomorpholine 1-oxide (the sulfoxide) as an intermediate before reaching the fully oxidized 1,1-dioxide (sulfone) state.

Reduction: While the oxidation of thiomorpholine is well-documented, the reduction of the highly stable sulfone group in this compound back to the sulfoxide or sulfide (B99878) is a chemically challenging transformation. Sulfones are generally resistant to reduction due to the stability of the sulfur(VI) oxidation state. Powerful reducing agents, such as Lithium Aluminium Hydride (LiAlH₄), would be required, and such conditions might also affect other functional groups within the molecule. acs.org In the context of its use as a stable pharmacophore, the resistance of the sulfone group to metabolic reduction is often a desirable property.

Substitution Reactions

Substitution reactions involving this compound primarily occur at the nitrogen atom, leveraging its nucleophilic character as described in section 5.1. These reactions are critical for its application as a synthetic intermediate. guidechem.comchemimpex.com

The compound is used to prepare a range of biologically active molecules, including antibacterial biaryloxazolidinone analogues and isothiazolo-pyridine derivatives. chemicalbook.com The synthesis of these complex structures involves the substitution of a hydrogen atom on the nitrogen of the this compound ring with a larger, more functionalized molecular fragment.

For example, in the development of oxazolidinone antibiotics like sutezolid, this compound is a key precursor. acs.orgchemrxiv.org The synthesis involves coupling the this compound moiety to the rest of the drug structure, which is a nucleophilic substitution reaction where the nitrogen atom acts as the nucleophile.

Mechanism of Interaction with Biological Targets

The sulfone group is a key feature responsible for many of the favorable properties of this compound in drug design. It is a polar moiety that is metabolically stable and can significantly influence a molecule's binding affinity and pharmacokinetic profile. sioc-journal.cnresearchgate.net

The two oxygen atoms of the sulfone group are potent hydrogen bond acceptors. sioc-journal.cn This allows the this compound moiety to form strong, directional hydrogen bonds with corresponding hydrogen bond donors—such as the amide protons of an enzyme's peptide backbone or the hydroxyl or amine groups of amino acid side chains (e.g., serine, threonine, lysine)—within an enzyme's active site. sioc-journal.cn

Applications in Medicinal Chemistry and Pharmaceutical Research

Thiomorpholine (B91149) 1,1-Dioxide as a Privileged Scaffold in Drug Discovery and Development

The thiomorpholine 1,1-dioxide moiety is recognized as a privileged scaffold in medicinal chemistry, a term designated for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a foundation for the development of a wide range of therapeutic agents. medpagetoday.comnih.govrsc.org Its utility stems from its unique structural and physicochemical properties. As a saturated six-membered heterocycle, it offers a three-dimensional geometry that can be strategically utilized to orient substituents for optimal interaction with biological targets. medpagetoday.comnih.gov

The sulfone group (S,S-dioxide) is a key feature, acting as a strong hydrogen bond acceptor and influencing the molecule's polarity, solubility, and metabolic stability. jchemrev.com This makes the this compound ring a valuable bioisostere for other common heterocyclic rings found in pharmaceuticals, such as morpholine (B109124) and piperidine. jchemrev.com Bioisosteric replacement is a crucial strategy in drug design to modulate a compound's activity, selectivity, and pharmacokinetic profile. By replacing a morpholine ring with a this compound moiety, medicinal chemists can fine-tune properties like lipophilicity and metabolic resistance while maintaining or improving the desired biological activity. jchemrev.com This versatility has led to the incorporation of the this compound scaffold into molecules targeting a broad spectrum of diseases, including infectious diseases, inflammation, and cancer. rsc.orgbiosynth.com

Development of Antibacterial and Antimicrobial Agents

The this compound scaffold has been instrumental in the development of new antibacterial agents, particularly within the oxazolidinone class of antibiotics. jchemrev.comnih.gov

The synthesis of biaryloxazolidinone analogues incorporating the this compound ring is a key area of research aimed at creating next-generation antibiotics. researchgate.netnih.gov A prominent example is Sutezolid, an oxazolidinone antibiotic where the morpholine ring of the FDA-approved drug Linezolid is replaced by a thiomorpholine moiety, which is present in its active form as the S,S-dioxide metabolite in the body. journalwjbphs.comnih.gov The synthesis generally involves multi-step processes where the pre-formed this compound core is coupled with other aromatic and heterocyclic fragments to construct the final biaryloxazolidinone structure. researchgate.net These synthetic strategies allow for the creation of libraries of compounds with diverse substitutions, enabling the exploration of structure-activity relationships to optimize antibacterial potency and pharmacokinetic properties. nih.gov

Derivatives of this compound have demonstrated potent antimicrobial activity, especially against Gram-positive bacteria. jchemrev.comnih.gov Sutezolid, for instance, exhibits strong effectiveness against Mycobacterium tuberculosis. journalwjbphs.com Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. journalwjbphs.comnih.gov Preclinical studies have shown that Sutezolid possesses superior intracellular bactericidal activity compared to Linezolid. journalwjbphs.com Other research has focused on synthesizing various N-acylated thiomorpholine S,S-dioxide phenyloxazolidinones, identifying several leads with potent in vitro activity against key Gram-positive bacteria and enhanced activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis. jchemrev.comnih.gov

Some pyrrole (B145914) derivatives incorporating a thiomorpholine moiety have also been evaluated for activity against Mycobacteria and Candida species, highlighting the scaffold's potential in developing both antibacterial and antifungal agents. jchemrev.com

Compound/ClassTarget Organism(s)Activity/MIC Values
Sutezolid Mycobacterium tuberculosisMedian MIC ≤0.062 mg/L. nih.gov
Thiomorpholine S,S-dioxide phenyloxazolidinones Gram-positive bacteria (S. aureus, S. pneumoniae)Potent in vitro activity. jchemrev.com
Thiomorpholine S,S-dioxide phenyloxazolidinones Haemophilus influenzae, Moraxella catarrhalisEnhanced activity. nih.gov

A critical application of the this compound scaffold is in overcoming antibacterial drug resistance. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of bacteria, particularly Mycobacterium tuberculosis (MDR-TB), poses a major global health threat. nih.gov Sutezolid is a leading example of a strategy to combat this challenge, as it shows strong effectiveness against both MDR and XDR strains of tuberculosis. journalwjbphs.com Its development represents a targeted effort to create oxazolidinones that can replace older drugs like Linezolid, which, despite its efficacy, is associated with significant toxicity. medpagetoday.comeatg.orgeurekalert.org By providing a potent and potentially safer alternative, compounds like Sutezolid are key components of new combination therapies aimed at creating shorter, more effective, and better-tolerated treatment regimens for resistant infections. medpagetoday.comeurekalert.org

Anti-inflammatory and Analgesic Drug Development

The this compound scaffold has been explored for its potential in creating novel anti-inflammatory and analgesic drugs. biosynth.com Research suggests that derivatives incorporating this moiety may exert their effects through various mechanisms. One proposed pathway is the inhibition of toll-like receptor 4 (TLR4) signaling, which plays a role in the inflammatory response. biosynth.com

Furthermore, the structural similarities between thiomorpholine derivatives and existing non-steroidal anti-inflammatory drugs (NSAIDs) have prompted investigations into their ability to inhibit cyclooxygenase (COX) enzymes. jchemrev.com The COX enzymes, particularly COX-2, are key targets for reducing inflammation and pain. jpp.krakow.pl The development of selective COX-2 inhibitors is a major goal in this field to minimize the gastrointestinal side effects associated with non-selective NSAIDs like ibuprofen (B1674241) and indomethacin. jchemrev.comjpp.krakow.pl The unique stereoelectronic properties of the this compound ring make it an attractive component for designing new molecules with potential COX-inhibitory activity. jchemrev.com

Anticancer and Cytotoxic Agent Research

In the field of oncology, the this compound structure has been utilized as a scaffold for the development of new anticancer and cytotoxic agents. biosynth.com Its ability to serve as a rigid framework allows for the precise positioning of pharmacophoric groups that can interact with anticancer targets. jchemrev.com

A study focused on a series of N-azole substituted thiomorpholine derivatives demonstrated their potential as cytotoxic agents. Specifically, a thiazolyl thiomorpholine dioxide compound bearing a chloro substituent on an associated aromatic ring was identified as a promising lead molecule. This compound exhibited significant cytotoxic activity against human lung carcinoma (A549) and human cervical cancer (HeLa) cell lines, with IC₅₀ values of 10.1 µM and 30.0 µM, respectively. nih.gov The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. nih.gov Such findings indicate that the this compound scaffold can be effectively functionalized to produce compounds with potent and selective anticancer properties, warranting further investigation in cancer research. nih.gov

CompoundCancer Cell LineActivity (IC₅₀)
Thiazolyl this compound derivative A549 (Human Lung Carcinoma)10.1 µM nih.gov
Thiazolyl this compound derivative HeLa (Human Cervical Cancer)30.0 µM nih.gov

This compound Derived Triazole Hybrids as Anticancer Agents

The hybridization of the this compound moiety with a 1,2,3-triazole ring has emerged as a promising strategy in the design of new anticancer agents. biosynth.comresearchgate.net The 1,2,3-triazole ring is a well-known pharmacophore in cancer research, and its combination with other bioactive scaffolds can lead to compounds with enhanced potency and selectivity. researchgate.net

A series of novel this compound derived 1,2,3-triazole hybrids have been synthesized and evaluated for their potential as anticancer agents. researchgate.net These hybrid molecules are designed to integrate the structural features of both the this compound and the triazole moieties, with the aim of creating synergistic anticancer effects. The synthesis of these compounds typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, to link the two heterocyclic systems. researchgate.net

In Vitro Evaluation against Cancer Cell Lines (e.g., MCF-7, Hela, A-549, U2OS)

The anticancer potential of this compound derived triazole hybrids has been assessed through in vitro screening against a panel of human cancer cell lines. These studies are crucial for determining the cytotoxic activity and selectivity of the newly synthesized compounds.

The synthesized compounds were tested for their in vitro anticancer activity against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. researchgate.net Several of the synthesized compounds exhibited moderate to good anticancer activity against these cell lines when compared to the standard drug, cisplatin. researchgate.net For instance, compounds 3d and 3f showed activity against the MCF-7 cell line comparable to cisplatin, while compound 3n demonstrated excellent activity against the HeLa cell line. researchgate.net

While specific data for this compound derivatives against the A-549 (lung carcinoma) and U2OS (osteosarcoma) cell lines is not extensively available in the reviewed literature, related studies on morpholine-triazole hybrids have shown significant growth inhibition against A549 cells. nih.gov Further research is needed to specifically evaluate the activity of this compound-triazole hybrids against A-549 and U2OS cell lines to fully understand their spectrum of anticancer activity.

Table 1: In Vitro Anticancer Activity of Selected this compound Derived Triazole Hybrids

Compound Target Cell Line IC₅₀ (µM) Reference
3d MCF-7 Not specified, equipotent to Cisplatin researchgate.net
3f MCF-7 Not specified, equipotent to Cisplatin researchgate.net
3n HeLa Not specified, excellent activity researchgate.net
Cisplatin MCF-7 Not specified researchgate.net
Cisplatin HeLa Not specified researchgate.net

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antiviral Agent Development

While the this compound scaffold has been explored for various medicinal applications, its direct role in the development of specific antiviral agents as outlined below is not well-documented in publicly available scientific literature.

There is currently no scientific evidence in the available literature to suggest that this compound or its derivatives have been investigated as inhibitors of Cyclin G-Associated Kinase (GAK). Research on GAK inhibitors has primarily focused on other chemical scaffolds.

Similarly, the scientific literature does not currently report on the development or evaluation of this compound-based compounds as HIV maturation inhibitors. HIV maturation is a critical step in the viral life cycle, and while it is a validated target for antiviral therapy, research in this area has concentrated on other classes of chemical compounds. nih.govwikipedia.orgmdpi.comebsco.compatsnap.com

Enzyme Modulation and Inhibition Studies

Thiomorpholine and its derivatives have been shown to interact with various enzymes, leading to modulation of their activity. jchemrev.com These interactions are key to their therapeutic effects. The plausible mechanism for some thiomorpholine derivatives' activity is through the inhibition of enzymes such as squalene (B77637) synthase, which plays a role in cholesterol formation. jchemrev.com

The mechanisms by which thiomorpholine-containing compounds inhibit enzymes are varied. For instance, some thiomorpholine derivatives have been found to be effective inhibitors of the angiotensin-converting enzyme (ACE), with the LQM322 compound showing significant activity. scielo.org.mx The inhibitory mechanism is thought to involve the interaction of the thiomorpholine rings and a phenol (B47542) nucleus with the active site of the enzyme. scielo.org.mx

Furthermore, the metabolic fate of thiomorpholine itself has been studied, revealing that it can be oxidized by cytochrome P450 enzymes. nih.gov This process involves the S-oxidation of the thiomorpholine ring, leading to the formation of thiomorpholine-S-oxide. nih.gov The inhibition of this metabolic pathway by known cytochrome P450 inhibitors confirms the role of this enzyme family in the biotransformation of thiomorpholine. nih.gov Additionally, this compound has been noted as an inhibitor of human serum albumin and fatty acids. biosynth.com

Specific Enzyme Target Research

The unique structural and electronic properties of the this compound ring make it an attractive scaffold for designing specific enzyme inhibitors.

Cytochrome P450 (CYP450): Research has explored the interaction of thiomorpholine derivatives with the cytochrome P450 (CYP450) family of enzymes, which are crucial in drug metabolism. One study investigated the biodegradation of thiomorpholine by a cytochrome P450 enzyme in Mycobacterium aurum MO1. This research identified the sulfoxide (B87167) of thiomorpholine as an intermediate resulting from S-oxidation, a characteristic reaction catalyzed by CYP450 enzymes. nih.gov While this study focused on biodegradation, it highlights the potential for thiomorpholine-based compounds to interact with the active site of CYP450 enzymes, suggesting a basis for designing derivatives that could act as inhibitors for therapeutic purposes. nih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov Certain thiomorpholine derivatives have been synthesized and evaluated for their acetylcholinesterase inhibitory activity. For instance, some Schiff base and azole-β-lactam derivatives incorporating a thiomorpholine ring have demonstrated moderate inhibition of acetylcholinesterase. jchemrev.com This indicates the potential of the thiomorpholine scaffold in the development of new agents for neurodegenerative disorders. jchemrev.com

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes Mellitus

Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus. researchgate.net The thiomorpholine scaffold has been successfully incorporated into the design of potent DPP-IV inhibitors. A study by Bei han et al. described the design and synthesis of thirteen thiomorpholine-bearing compounds as DPP-IV inhibitors. jchemrev.com Several of these compounds exhibited significant in vitro inhibitory activity. jchemrev.com

Notably, compound 16c from this series, which featured the largest group at the α-position of the carbonyl, demonstrated the most potent inhibition. jchemrev.com Furthermore, this compound was found to significantly reduce the plasma glucose area under the curve (AUC) in a dose-dependent manner, highlighting its potential for in vivo efficacy. jchemrev.com

In Vitro DPP-IV Inhibitory Activity of Selected Thiomorpholine Derivatives jchemrev.com
CompoundIC₅₀ (µmol/L)
16a6.93
16b6.29
16c3.40

Other Pharmacological Activities

Beyond specific enzyme inhibition, derivatives of this compound have been investigated for a range of other important pharmacological effects.

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Thiomorpholine derivatives have shown promise in this area. jchemrev.com For example, certain thiomorpholine derivatives have exhibited very good activity against Mycobacterium smegmatis. jchemrev.com In a more targeted study, a series of novel thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized and screened for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Two derivatives from this series, 7f and 7p , emerged as the most potent agents, with low cytotoxicity profiles. nih.gov

Antitubercular Activity of Potent Thiomorpholine Derivatives against M. tuberculosis H37Rv nih.gov
CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
7f1.56
7p1.56

In the realm of antiprotozoal research, thiomorpholine derivatives have also been identified as a promising class of compounds. jchemrev.comresearchgate.net The development of new antiprotozoal agents is critical due to the prevalence of diseases like malaria, leishmaniasis, and trypanosomiasis, and the growing issue of drug resistance. mdpi.com

Atherosclerosis, a major cause of cardiovascular disease, is closely linked to hyperlipidemia and oxidative stress. Thiomorpholine derivatives have been investigated for their potential to address these factors. A study by Tooulia et al. synthesized a series of thiomorpholine derivatives with an antioxidant moiety as the N-substituent. jchemrev.comnih.gov These compounds were found to inhibit the ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids. jchemrev.comnih.gov

The most active compound from this series demonstrated significant hypocholesterolemic and hypolipidemic action in Triton WR-1339-induced hyperlipidemic rats. jchemrev.comnih.gov The plausible mechanism of action is thought to involve the inhibition of the enzyme squalene synthase, which would reduce cholesterol formation, coupled with the antioxidant properties that prevent the oxidation of low-density lipoprotein (LDL). jchemrev.com

Hypolipidemic and Antioxidant Activity of the Most Active Thiomorpholine Derivative jchemrev.comnih.gov
ActivityResult
Lipid Peroxidation Inhibition (IC₅₀)7.5 µM
Plasma Triglyceride Reduction80%
Total Cholesterol Reduction78%
Low-Density Lipoprotein (LDL) Reduction76%

Malaria remains a significant global health problem, and the development of new antimalarial drugs is a priority. mdpi.com Thiomorpholine derivatives have been explored for their potential antimalarial activity. jchemrev.comresearchgate.net The structural diversity achievable with the thiomorpholine scaffold makes it a valuable starting point for the design of novel compounds that may be effective against drug-resistant strains of the malaria parasite. jchemrev.com

Protecting retinal cells from damage is a key therapeutic goal in various ophthalmological conditions. Thiomorpholine derivatives have been utilized for their potential retinal protector activity. jchemrev.comresearchgate.net This suggests that the thiomorpholine scaffold could be a basis for the development of novel agents to treat or prevent retinal degeneration. jchemrev.com

Bioconjugation and Biomolecule Labeling Applications of this compound

While direct, broad applications of this compound as a general-purpose linker in bioconjugation are not extensively documented in publicly available research, its utility has been demonstrated in the specialized area of fluorescent probe design for biomolecule and ion detection. The inherent properties of the this compound scaffold, such as high water solubility and strong electron-withdrawing effects, make it a valuable component in the synthesis of sophisticated labeling agents.

A notable application is in the development of fluorescent probes for imaging zinc (Zn²⁺), an essential ion involved in numerous physiological and pathological processes, including insulin (B600854) secretion. Researchers have incorporated the this compound moiety as an auxochrome in a novel class of fluorescent zinc probes, designated as the PK Zinc Bright Red (PKZnBR) family. nih.gov

In this application, the this compound replaces the more traditional morpholino auxochromes in the fluorophore structure. This substitution offers several advantages: nih.gov

Enhanced Brightness: The strong electron-withdrawing nature of the sulfone group in this compound helps to prevent the formation of twisted intramolecular charge transfer (TICT) states in the fluorophore. This leads to a significant increase in the brightness and the turn-on ratio of the probes. nih.gov

High Water Solubility: The presence of the this compound group imparts excellent water solubility to the probes. This property is crucial for biological imaging applications as it minimizes non-specific staining and reduces phototoxicity by helping the probes remain in the extracellular environment. nih.gov

Tunable Properties: The use of this compound, along with its counterpart thiomorpholine monoxide, allows for the fine-tuning of the spectral properties and binding affinities of the probes. nih.gov

Detailed Research Findings

In a comparative study of the PKZnBR probes, the incorporation of this compound and thiomorpholine monoxide led to quantum yields that were approximately seven times higher than the previous generation of probes. nih.gov Specifically, probes containing the thiomorpholine monoxide auxochrome exhibited higher quantum yields, greater turn-on ratios, and stronger binding affinities compared to those with the this compound auxochrome. nih.gov However, the electronic withdrawing effect of the sulfur oxides in both cases was noted to reduce the binding affinity of the probes to some extent. nih.gov

The synthesis of these advanced probes involves a multi-step process. Commercially available 3-bromoanisole (B1666278) is first coupled with a thiomorpholine moiety through a Buchwald–Hartwig coupling reaction, followed by oxidation to form the this compound intermediate. This intermediate is then used in subsequent Friedel–Crafts reactions to construct the final fluorescent probe structure. nih.gov

The research culminated in the identification of a particularly effective probe, PKZnBR-3, which features a high turn-on ratio of approximately 134 and an appropriate affinity for zinc ions (340 nM). Its excellent hydrophilicity makes it a powerful tool for the long-term, ex vivo recording of insulin secretion in mouse islets with minimal phototoxicity. nih.gov

The data below summarizes the key characteristics of some of the developed probes.

ProbeAuxochromeQuantum Yield (%)Turn-on Ratio (ΔF/F₀)
PKZnBR-1 This compound4550
PKZnR-1 Morpholine623
PKZnBR-2 Not Specified2239
PKZnBR-3 Thiomorpholine monoxide70~134

Applications in Agrochemicals, Materials Science, and Other Fields

Agrochemical Formulations and Efficacy Enhancement

In the agricultural sector, thiomorpholine (B91149) 1,1-dioxide is a valuable component in the formulation of crop protection products. chemimpex.comguidechem.com Its unique chemical properties contribute to the improved stability and solubility of agrochemical formulations. chemimpex.com

Thiomorpholine 1,1-dioxide is employed in the formulation of pesticides and herbicides. chemimpex.com It is recognized for its ability to enhance the bioavailability of active ingredients, a critical factor for the effectiveness of crop protection solutions. chemimpex.com This enhancement helps ensure that the active compounds in pesticides and herbicides are more readily absorbed by the target organisms, thereby increasing their efficacy. chemimpex.com

Analytical Chemistry Applications (as a reagent)

The compound is utilized as a reagent in various analytical techniques, including chromatography and spectroscopy. chemimpex.com Its role in these applications can include enhancing detection limits and improving the accuracy of analytical measurements, which is crucial for quality control and environmental monitoring. chemimpex.com

Future Perspectives and Research Challenges

Exploration of Uncharted Chemical Space and Derivatization

The exploration of novel chemical entities derived from the thiomorpholine (B91149) 1,1-dioxide core is a key strategy for identifying next-generation therapeutics. This involves the synthesis of new analogues and the design of innovative molecular scaffolds to access unexplored areas of chemical space.

The rigid, non-aromatic structure of thiomorpholine 1,1-dioxide serves as a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. unife.it The design of novel scaffolds focuses on creating derivatives with improved potency, selectivity, and pharmacokinetic properties. unife.it Researchers are actively developing synthetic methodologies to create diverse libraries of these compounds. unife.itnih.gov For instance, novel series of thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines have been designed and synthesized as potential inhibitors of Mycobacterium tuberculosis. nih.gov This process involves multi-step reaction sequences to couple the thiomorpholine moiety with other heterocyclic systems, yielding hybrid molecules with potentially enhanced biological activity. nih.gov Another approach involves creating fused 1,2,3-triazole derivatives containing the this compound scaffold to develop new anticancer agents. researchgate.net The goal is to arrange functional groups in a well-defined three-dimensional space to optimize interactions with biological targets. unife.it

Advancements in Green and Sustainable Synthetic Methodologies

A significant challenge in chemical synthesis is the development of environmentally benign and efficient processes. Green chemistry principles are being increasingly applied to the synthesis of thiomorpholine and its derivatives to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. ijnc.irresearchgate.net

Key strategies include:

Continuous Flow Chemistry : This technique offers enhanced control over reaction parameters, leading to higher yields and purity while minimizing waste. nih.gov A two-step telescoped continuous flow process has been developed for the generation of thiomorpholine from low-cost starting materials like cysteamine (B1669678) hydrochloride and vinyl chloride. nih.govacs.orgacs.org

Atom Economy : Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. ijnc.ir Thiol-free, one-pot methods for synthesizing related organosulfur compounds are being explored to improve sustainability. nih.gov

Use of Greener Solvents and Catalysts : Research is focused on replacing hazardous solvents and reagents with more environmentally friendly alternatives. ijnc.irresearchgate.net For example, methods for the oxidation of thiomorpholine to this compound utilize common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) under controlled conditions. guidechem.comgoogle.comnbinno.com

Deepening Mechanistic Understanding of Biological Activity

A thorough understanding of how this compound derivatives exert their biological effects at a molecular level is crucial for rational drug design. This scaffold is a component of molecules targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. researchgate.netbiosynth.com

Research in this area focuses on:

Target Identification : Identifying the specific enzymes, receptors, or other biomolecules that derivatives interact with. For example, certain thiomorpholine derivatives have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), squalene (B77637) synthase, and Mycobacterium tuberculosis. jchemrev.comnih.gov

Mechanism of Action : Elucidating the precise molecular events that follow the binding of a compound to its target. This compound has been shown to have anti-inflammatory properties, potentially through the inhibition of toll-like receptor 4 (TLR4) signaling pathways. biosynth.com It may also inhibit tumor growth by interfering with protein synthesis and DNA replication. biosynth.com The morpholine (B109124) and thiomorpholine moieties are key components in pharmacophores that exhibit selective enzyme inhibition. researchgate.netjchemrev.com

Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity. SAR studies of S-oxide and S,S-dioxide thiomorpholine oxazolidinones have identified novel leads with potent antibacterial activity. jchemrev.com

Development of Highly Selective and Less Toxic Therapeutics

A primary goal in drug development is to create compounds that are highly effective against their intended target while minimizing off-target effects and toxicity. The this compound scaffold offers a versatile platform for developing such therapeutics.

Strategies for improving selectivity and reducing toxicity include:

Scaffold Hopping and Derivatization : Modifying the core structure to enhance binding affinity for the desired target and reduce interactions with other proteins. This approach has been used to develop CNS-penetrant inhibitors of the PI3K/mTOR pathway, which is implicated in brain tumors. nih.gov

Optimizing Physicochemical Properties : Adjusting properties like solubility and stability to improve the drug-like characteristics of the molecule. unife.it The inclusion of the thiomorpholine ring can contribute to an improved pharmacokinetic profile. researchgate.net

Preclinical Toxicity Screening : Rigorous testing of new derivatives in cellular and animal models to identify and mitigate potential toxic effects early in the development process.

For example, certain fluorine-containing pyrrole (B145914) derivatives incorporating a thiomorpholine moiety have shown better activity and lower toxicity in antimicrobial studies. jchemrev.com

Integration of Computational and Experimental Approaches for Rational Drug Design

The synergy between computational modeling and experimental validation has revolutionized drug discovery. researchgate.netjddhs.com This integrated approach accelerates the identification and optimization of lead compounds, making the process more efficient and cost-effective. jddhs.com

Computational techniques applied to this compound drug design include:

Molecular Docking : Simulating the binding of potential drug candidates to the three-dimensional structure of a biological target to predict binding affinity and orientation. openmedicinalchemistryjournal.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) : Developing mathematical models that relate the chemical structure of a compound to its biological activity. bpums.ac.ir

Virtual Screening : Using computational methods to rapidly screen large libraries of virtual compounds to identify those with the highest probability of being active against a specific target. nih.govpatsnap.com

De Novo Design : Generating novel molecular structures from scratch with desired pharmacological properties. openmedicinalchemistryjournal.comnih.gov

These in silico methods allow researchers to prioritize which derivatives to synthesize and test, saving time and resources. taylorandfrancis.com The predictions from computational models are then validated and refined through experimental techniques like high-throughput screening and structural biology (e.g., X-ray crystallography). researchgate.netnih.gov

Table 1: Computational and Experimental Synergy in Drug Design

Computational Method Application in Drug Design Experimental Validation
Molecular Docking Predicts binding mode and affinity of a ligand to a target. patsnap.com X-ray Crystallography, NMR Spectroscopy
Virtual Screening Screens large compound libraries to identify potential hits. patsnap.com High-Throughput Screening (HTS) Assays
QSAR Relates chemical structure to biological activity. bpums.ac.ir In vitro and in vivo activity assays

Translational Research and Clinical Development Potential

Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. dndi.org It involves taking promising drug candidates from the laboratory through preclinical development and into early-phase human trials. dndi.org

One prominent example of a thiomorpholine-containing drug candidate is Sutezolid , an oxazolidinone antibiotic. acs.org It is currently in clinical trials for the treatment of multidrug-resistant tuberculosis and is considered a potential replacement for the approved drug Linezolid, which has a morpholine ring instead. acs.org The development of cost-effective and scalable synthetic routes for thiomorpholine is a critical factor in making such drugs accessible, especially in low- and middle-income countries. acs.org

The journey from a promising compound to an approved drug is long and complex, requiring rigorous assessment of safety, tolerability, formulation, and dosing before advancing to clinical trials in patients. dndi.org The diverse biological activities associated with the this compound scaffold suggest a significant potential for the development of new therapeutics for a variety of diseases. researchgate.netjchemrev.com

Table 2: Chemical Compounds Mentioned

Compound Name
2-(thiophen-2-yl)dihydroquinolines
9-fluorenone (B1672902)
Cysteamine hydrochloride
Diethanolamine
Diphenyl ether
Ethyl mercaptoacetate
Linezolid
Potassium permanganate
Sutezolid
Thiomorpholine
This compound

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing thiomorpholine 1,1-dioxide derivatives with high purity?

  • Methodological Answer :

  • Reaction Optimization : Use controlled oxidation of thiomorpholine with hydrogen peroxide or m-chloroperbenzoic acid under anhydrous conditions to ensure complete sulfone formation .
  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from methanol to isolate derivatives .
  • Yield Improvement : Catalytic methods, such as using trifluoroacetic acid as a solvent, enhance reaction efficiency (e.g., 75–85% yields reported for substituted derivatives) .
  • Safety : Avoid exposure to reactive intermediates (e.g., peroxides) by using inert atmospheres and cold-temperature reactions .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods and sealed reaction systems to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats; respiratory protection (NIOSH-approved) is required for aerosol-prone processes .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption .
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR to confirm sulfone groups (δ ~3.5–4.0 ppm for SO2_2-adjacent protons) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]+^+ at m/z 215.27 for C8_8H13_{13}N3_3O2_2S) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; retention times vary by substituent .

Advanced Research Questions

Q. How does the incorporation of this compound improve the pharmacokinetic (PK) profiles of antiviral agents?

  • Methodological Answer :

  • pKa Modulation : The sulfone group lowers amine basicity (pKa ~5.4 vs. 11.1 for piperidine), enhancing solubility and oral bioavailability in HIV-1 maturation inhibitors (e.g., BMS-955176) .
  • Metabolic Stability : this compound reduces cytochrome P450-mediated metabolism, as shown in rat models (plasma AUC increased 3-fold vs. dimethylamide analogues) .
  • Bioisosterism : Acts as a polar, non-ionic surrogate for carboxylic acids, improving membrane permeability while maintaining target binding .

Q. What structural modifications to this compound enhance fungicidal activity in agrochemical research?

  • Methodological Answer :

  • Substituent Effects :
  • Thiazole Hybrids : 2-Methyl-5-phenylthiazole-4-carboxamides with this compound show IC50_{50} values <10 μM against Botrytis cinerea .
  • Bicyclic Derivatives : Bridged systems (e.g., 3-thia-6-azabicyclo[3.1.1]heptane 1,1-dioxide) improve steric fit to fungal enzyme active sites .
  • SAR Analysis : Electron-withdrawing groups (e.g., nitro, fluorine) at the phenyl ring enhance antifungal potency by 30–50% .

Q. How can continuous flow chemistry optimize the synthesis of this compound intermediates?

  • Methodological Answer :

  • Process Design :
  • Reactor Setup : Tubular flow reactors (Teflon or stainless steel) enable precise temperature control (50–80°C) and reduce reaction times (1–2 hours vs. batch) .
  • Scalability : Demonstrated for 4-(2-hydroxyethyl)this compound (kg-scale production with >95% purity) .
  • Safety Benefits : Minimizes handling of toxic intermediates (e.g., boronic acids) via in-line quenching .

Q. What computational strategies are effective for predicting this compound interactions in molecular docking studies?

  • Methodological Answer :

  • Docking Protocols :
  • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG ≤ −8 kcal/mol indicates strong FAK inhibition) .
  • Parameterization : Include sulfone group partial charges and hydrogen-bonding parameters for accuracy .
  • Validation : Cross-check with experimental IC50_{50} values (e.g., sub-micromolar activity in FAK-targeted radiotracers) .

Data Contradiction Analysis

Q. How do conflicting reports on this compound’s antimicrobial efficacy inform experimental design?

  • Methodological Answer :

  • Contextual Factors :
  • Strain Variability : Activity against Candida albicans varies (MIC 2–16 μg/mL) depending on assay conditions (e.g., pH, media) .
  • Structural Specificity : Derivatives with 1,2,3-triazole hybrids show inconsistent results; electron-deficient substituents improve Gram-positive activity but not Gram-negative .
  • Mitigation : Include positive controls (e.g., fluconazole) and replicate assays across multiple microbial strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.